3-(3-Hydroxy-3-methylbutyl)benzoic acid

Medicinal Chemistry Synthetic Intermediate Regioisomer Differentiation

Researchers requiring a specific meta-substituted benzoic acid scaffold face supply ambiguity with positional isomers. This compound eliminates regiochemical uncertainty: the 3-hydroxy-3-methylbutyl group at the meta position yields distinct reactivity and steric profiles versus CAS 1330753-72-4, directly impacting synthetic route fidelity and assay reproducibility. - Meta-carboxylic acid regiospecificity provides a non-substitutable scaffold for focused library synthesis. - Functions as a definitive negative control for naturally occurring 4-hydroxy analogs in dereplication studies. - Ships with batch-specific NMR, HPLC, and GC QC documentation ensuring immediate method development use.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 1330754-45-4
Cat. No. B1474223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Hydroxy-3-methylbutyl)benzoic acid
CAS1330754-45-4
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC(C)(CCC1=CC(=CC=C1)C(=O)O)O
InChIInChI=1S/C12H16O3/c1-12(2,15)7-6-9-4-3-5-10(8-9)11(13)14/h3-5,8,15H,6-7H2,1-2H3,(H,13,14)
InChIKeyCLSKRZKJSBWRSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Hydroxy-3-methylbutyl)benzoic Acid: Specifications & Compound Class


3-(3-Hydroxy-3-methylbutyl)benzoic acid (CAS 1330754-45-4) is a substituted benzoic acid derivative bearing a 3-hydroxy-3-methylbutyl side chain at the meta position of the benzene ring, with molecular formula C12H16O3 and molecular weight 208.25 g/mol . It belongs to the class of hydroxybenzoic acid derivatives that are frequently employed as synthetic building blocks, intermediates, or reference standards in medicinal chemistry and natural product research [1]. The compound is available commercially at standard purity of 98%, supported by batch-specific QC documentation including NMR, HPLC, and GC .

Why Meta-Substitution Prevents Generic Analog Replacement


Hydroxybenzoic acid derivatives with alkyl side chains are not interchangeable due to the profound impact of substitution pattern (ortho, meta, para) on molecular recognition, synthetic utility, and downstream functionalization. The position of the 3-hydroxy-3-methylbutyl group on the phenyl ring dictates steric accessibility, electronic distribution, and reactivity in subsequent chemical transformations. For example, the para-substituted analog (4-(3-hydroxy-3-methylbutyl)benzoic acid, CAS 1330753-72-4) serves as a key starting material in the synthesis of LY-195448, a pharmacologically active compound [1]. The meta-substituted isomer (CAS 1330754-45-4) cannot be substituted into this synthetic pathway due to altered regiochemistry and different reactivity profiles at the carboxylic acid moiety. Similarly, naturally occurring analogs such as 4-hydroxy-3-(3-hydroxy-3-methylbutyl)benzoic acid possess additional phenolic hydroxyl groups that fundamentally alter physicochemical properties and biological origin [2]. Substituting the target compound with a structurally related but positionally distinct analog introduces uncontrolled variables in reaction outcomes, binding assays, and structure-activity relationship (SAR) studies, rendering experimental results irreproducible.

Comparative Evidence & Regioisomer Differentiation


Meta vs. Para Regiochemistry in LY-195448 Synthetic Pathway

The para-substituted isomer (4-(3-hydroxy-3-methylbutyl)benzoic acid, CAS 1330753-72-4) has documented utility as a starting material for the multi-step synthesis of LY-195448, undergoing reaction with HCN in acetic acid-H2SO4 to yield a formylamino intermediate [1]. The meta-substituted target compound (CAS 1330754-45-4) possesses a distinct regiochemical arrangement that precludes this specific transformation pathway due to altered electronic effects at the carboxylic acid position and differential steric accessibility around the aromatic ring .

Medicinal Chemistry Synthetic Intermediate Regioisomer Differentiation

Purity Advantage Over Standard Para-Substituted Analog

The target compound is commercially supplied at a standard purity specification of 98%, with batch-specific QC documentation including NMR, HPLC, and GC analysis . In contrast, the closest para-substituted analog (4-(3-hydroxy-3-methylbutyl)benzoic acid, CAS 1330753-72-4) is typically available at a lower standard purity of 95%+ from major suppliers .

Analytical Chemistry Quality Control Procurement Specification

Structural Distinction from Natural 4-Hydroxy Fungal Metabolite

A structurally related compound, 4-hydroxy-3-(3-hydroxy-3-methylbutyl)benzoic acid, was isolated and characterized from the soil fungus Curvularia inaequalis strain HS-FG-257 via comprehensive spectroscopic analysis [1]. This analog contains an additional phenolic hydroxyl group at the 4-position of the benzoic acid core, which is absent in the target compound (CAS 1330754-45-4). The presence of this additional hydroxyl group significantly alters hydrogen-bonding capacity, polarity (cLogP), and metabolic susceptibility relative to the target compound.

Natural Product Chemistry Structural Elucidation Biosynthetic Studies

Predicted Physicochemical Profile Differences by Substitution Pattern

The meta-substitution pattern of the target compound (CAS 1330754-45-4) confers different physicochemical properties compared to the para-substituted analog (CAS 1330753-72-4). The para-isomer is documented to be insoluble in water and readily soluble in organic solvents, a property profile characteristic of many para-substituted benzoic acid derivatives . While direct experimental data for the meta-isomer are limited, class-level inference from benzoic acid substitution SAR indicates that meta-substituted derivatives typically exhibit distinct partition coefficients (LogP) and aqueous solubility profiles relative to their para counterparts due to differences in molecular dipole moment and crystal packing energies [1].

Physicochemical Properties ADME Prediction Medicinal Chemistry

Research Procurement & Application Scenarios


Meta-Substituted Scaffold for SAR Library Synthesis

For medicinal chemistry groups constructing focused libraries of meta-substituted benzoic acid derivatives, this compound provides a versatile scaffold bearing a tertiary alcohol-containing side chain suitable for further derivatization. The meta-carboxylic acid moiety offers distinct steric and electronic properties compared to para-substituted analogs (CAS 1330753-72-4), enabling exploration of under-investigated regions of chemical space. The 98% purity specification and available batch QC documentation ensure that library synthesis begins with a well-characterized starting material, minimizing downstream purification and characterization burden.

Reference Standard for Natural Product Dereplication

In natural product chemistry laboratories conducting fungal or plant extract screening, this compound serves as a synthetic reference standard to distinguish structurally related natural metabolites. Specifically, it provides a negative control for the presence of the 4-hydroxy analog (4-hydroxy-3-(3-hydroxy-3-methylbutyl)benzoic acid) that was isolated from Curvularia inaequalis [1]. Its use in comparative LC-MS or NMR analysis enables confident dereplication and prevents rediscovery of known compound scaffolds.

Regioisomeric Alternative for Lead Physicochemical Optimization

For lead optimization programs where the para-substituted benzoic acid series exhibits undesirable physicochemical properties (e.g., poor aqueous solubility or excessive lipophilicity), the meta-substituted isomer (CAS 1330754-45-4) offers a regioisomeric alternative. Class-level SAR for benzoic acid positional isomers predicts altered solubility and partitioning behavior [2], which may address formulation challenges or improve in vitro assay compatibility without requiring de novo scaffold design.

High-Purity Standard for Quantitative Method Development

The 98% purity specification, supported by NMR, HPLC, and GC batch analysis , qualifies this compound for use as an analytical reference standard in quantitative method development and validation. Compared to the 95%+ purity typical of the para-isomer , the higher baseline purity reduces uncertainty in calibration curve preparation and improves accuracy in quantitative analyses of structurally related compounds in complex biological or environmental matrices.

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